molecular formula C10H8ClFO B1359417 4-Chloro-3-fluorophenyl cyclopropyl ketone CAS No. 898790-06-2

4-Chloro-3-fluorophenyl cyclopropyl ketone

Cat. No.: B1359417
CAS No.: 898790-06-2
M. Wt: 198.62 g/mol
InChI Key: PVIKVCBFWPACDN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO. It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluorophenyl cyclopropyl ketone can be achieved through several synthetic routes. One common method involves the reaction of 4-Chloro-4’-fluorobutyrophenone with a cyclopropylating agent. The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl cyclopropyl ketones .

Scientific Research Applications

4-Chloro-3-fluorophenyl cyclopropyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorophenyl cyclopropyl ketone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenyl cyclopropyl ketone
  • Cyclopropyl 4-fluorophenyl ketone

Uniqueness

4-Chloro-3-fluorophenyl cyclopropyl ketone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIKVCBFWPACDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642497
Record name (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-06-2
Record name (4-Chloro-3-fluorophenyl)cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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